Palmitoyl pentapeptide
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Overview
Description
Palmitoyl Pentapeptide-4 is a synthetic peptide composed of five amino acids linked together with a palmitic acid molecule. It is widely used in skincare products due to its ability to stimulate collagen production and improve skin elasticity. This compound is known for its anti-aging properties and is often included in formulations aimed at reducing the appearance of fine lines and wrinkles .
Preparation Methods
Synthetic Routes and Reaction Conditions
Palmitoyl Pentapeptide-4 is synthesized through solid-phase peptide synthesis, a method that allows for the sequential addition of amino acids to a growing peptide chain. The process involves the following steps:
Attachment of the first amino acid: The first amino acid is attached to a solid resin support.
Deprotection and coupling: The protecting group on the amino acid is removed, and the next amino acid is coupled to the growing chain using a coupling reagent such as N,N’-diisopropylcarbodiimide.
Repetition: The deprotection and coupling steps are repeated until the desired peptide sequence is obtained.
Cleavage and purification: The completed peptide is cleaved from the resin and purified using techniques such as high-performance liquid chromatography.
Industrial Production Methods
In industrial settings, the production of this compound-4 follows similar principles but on a larger scale. Automated peptide synthesizers are often used to streamline the process and ensure consistency. The final product is subjected to rigorous quality control measures to ensure purity and efficacy .
Chemical Reactions Analysis
Types of Reactions
Palmitoyl Pentapeptide-4 can undergo various chemical reactions, including:
Oxidation: This reaction can occur at the amino acid residues, particularly those containing sulfur, such as cysteine.
Reduction: Reduction reactions can reverse oxidation, restoring the original state of the peptide.
Substitution: Amino acid residues within the peptide can be substituted with other amino acids to modify its properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.
Reduction: Dithiothreitol or other reducing agents.
Substitution: Amino acid derivatives and coupling reagents under controlled conditions.
Major Products Formed
The major products formed from these reactions include modified peptides with altered amino acid sequences or oxidation states. These modifications can impact the peptide’s biological activity and stability .
Scientific Research Applications
Palmitoyl Pentapeptide-4 has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in cellular signaling and extracellular matrix regulation.
Medicine: Explored for its potential in wound healing and tissue regeneration due to its collagen-stimulating properties.
Mechanism of Action
Palmitoyl Pentapeptide-4 exerts its effects by stimulating the production of collagen and other extracellular matrix components. It acts as a signal molecule, binding to specific receptors on skin cells and activating genes involved in collagen synthesis. This leads to increased collagen production, improved skin elasticity, and reduced appearance of wrinkles .
Comparison with Similar Compounds
Similar Compounds
Palmitoyl Tripeptide-1: Another peptide that stimulates collagen production but has a shorter amino acid sequence.
Copper Tripeptide: Known for its wound healing and anti-inflammatory properties.
Carnosine: A dipeptide with antioxidant properties used in anti-aging formulations.
Uniqueness
Palmitoyl Pentapeptide-4 is unique due to its specific amino acid sequence and the presence of palmitic acid, which enhances its ability to penetrate the skin and exert its effects. Its well-documented efficacy in stimulating collagen production and improving skin texture makes it a popular choice in anti-aging skincare products .
Biological Activity
Palmitoyl pentapeptide, specifically this compound-4 (Pal-KTTKS), is a synthetic peptide widely recognized for its significant biological activities, particularly in dermatology and cosmetic applications. This article provides a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.
This compound-4 consists of a sequence of five amino acids linked to a palmitic acid moiety, enhancing its penetration through the skin barrier. The amino acid sequence is KTTKS, which is derived from the pro-collagen type I sequence. This peptide promotes collagen synthesis and exhibits anti-aging properties by stimulating fibroblast activity and inhibiting the trans-differentiation into myofibroblasts, which are associated with scar formation .
1. Collagen Synthesis
This compound-4 has been shown to stimulate collagen production in fibroblasts. A study demonstrated that treatment with Pal-KTTKS led to a significant increase in collagen levels in human dermal fibroblasts, suggesting its potential as an anti-aging agent in cosmetic formulations .
2. Wound Healing
Research indicates that Pal-KTTKS enhances wound healing by reducing scar tissue formation. In vitro studies revealed that it decreased the expression of alpha-smooth muscle actin (α-SMA), a marker for myofibroblast differentiation, thereby reducing fibrosis in hypertrophic scars .
3. Anti-Aging Effects
Clinical trials have reported improvements in skin elasticity and reduction in wrinkles after topical application of formulations containing Pal-KTTKS. A double-blind study showed that a 7% concentration of Pal-KTTKS significantly reduced crow's feet wrinkles over eight weeks compared to a placebo group .
Data Table: Clinical Findings on this compound-4
Study Reference | Concentration | Duration | Outcome | p-value |
---|---|---|---|---|
Johnson (2018) | 7% | 8 weeks | Reduction in crow's feet wrinkles | <0.003 |
N.S. Vicient (2024) | 0.1 µM | N/A | Decreased α-SMA expression | <0.05 |
PMC6171572 | 0.1 µM | N/A | Reduced fibroblast contractility | <0.05 |
Case Study 1: Efficacy on Periorbital Wrinkles
A clinical trial involving 22 participants applied a serum containing 7% Pal-KTTKS over eight weeks. Results showed a statistically significant reduction in wrinkle depth measured by Visioscan®VC 98 and Cutometer® MPA580, indicating enhanced skin texture and elasticity .
Case Study 2: Scar Formation Reduction
In another study focusing on hypertrophic scars, treatment with Pal-KTTKS resulted in a marked decrease in myofibroblast markers and improved collagen organization within the scar tissue, demonstrating its efficacy in modulating wound healing processes .
Properties
IUPAC Name |
2-[[6-amino-2-[[2-[[2-[[6-amino-2-(hexadecanoylamino)hexanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxybutanoyl]amino]hexanoyl]amino]-3-hydroxypropanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H75N7O10/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-23-32(50)42-29(21-17-19-24-40)36(52)45-34(28(3)49)38(54)46-33(27(2)48)37(53)43-30(22-18-20-25-41)35(51)44-31(26-47)39(55)56/h27-31,33-34,47-49H,4-26,40-41H2,1-3H3,(H,42,50)(H,43,53)(H,44,51)(H,45,52)(H,46,54)(H,55,56) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSGCRSMLXFHGRM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)NC(CCCCN)C(=O)NC(C(C)O)C(=O)NC(C(C)O)C(=O)NC(CCCCN)C(=O)NC(CO)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H75N7O10 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
802.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.